3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid
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Overview
Description
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound with the molecular formula C11H13NO4S. This compound features a furan ring substituted with a methyl group and a carboxamide group, as well as a tetrahydrothiophene ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Amidation and Carboxylation: The final steps involve the amidation of the furan ring with an appropriate amine and the carboxylation of the tetrahydrothiophene ring using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methylfuran-2-carboxylic acid: A simpler analog with similar structural features but lacking the tetrahydrothiophene ring.
2-Methylfuran-3-carboxamide: Similar to the target compound but without the carboxylic acid group.
Uniqueness
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of a furan ring, a tetrahydrothiophene ring, and multiple functional groups.
Properties
Molecular Formula |
C11H13NO4S |
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Molecular Weight |
255.29 g/mol |
IUPAC Name |
3-[(2-methylfuran-3-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7-8(2-4-16-7)9(13)12-11(10(14)15)3-5-17-6-11/h2,4H,3,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
FVUHLYXKAIOZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2(CCSC2)C(=O)O |
Origin of Product |
United States |
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